8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s synthesized as a nonclassical antifolate . Antifolates are known to target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
As a nonclassical antifolate, it’s likely to inhibit the function of its target enzymes, disrupting the synthesis of dna nucleotides . This disruption can lead to the accumulation of S-phase cells and induce apoptosis .
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Result of Action
The compound has shown anti-proliferative activities against HL60, HeLa, and A549 cells . It induces S-phase arrest and apoptosis in these cells . The induction of apoptosis is suggested to act through a lysosome-nonmitochondrial pathway .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-10-7-11-19(14-18)32-3)26(2)24(31)27(22(20)30)13-12-17-8-5-4-6-9-17/h4-11,14-15H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWDSIVCVKWPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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